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Compound of Interest

Compound Name: 2-Hydrazino-4-methoxypyrimidine

Cat. No.: B1347497 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The hydrazinopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry,

demonstrating a wide range of biological activities. Analogs incorporating this moiety have

shown significant potential as anticancer, antimicrobial, and antidiabetic agents. This guide

provides a comparative analysis of the structure-activity relationships (SAR) of various

hydrazinopyrimidine analogs, with a focus on their anticancer properties through kinase

inhibition. The information is presented to aid researchers in the rational design of novel and

more potent therapeutic agents.

Comparative Biological Activity of
Hydrazinopyrimidine Analogs
The biological activity of hydrazinopyrimidine analogs is significantly influenced by the nature

and position of substituents on the pyrimidine ring and the hydrazone moiety. The following

tables summarize the in vitro cytotoxic and kinase inhibitory activities of representative analogs

from different studies.

Table 1: In Vitro Cytotoxicity of Hydrazinopyrimidine
Analogs Against Cancer Cell Lines
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Compound
ID

Core
Structure

R Group
(Hydrazone
Moiety)

Cell Line IC50 (µM) Reference

14f

2,4-

Diarylaminop

yrimidine

4-

Fluorophenyl

TPC-1

(Thyroid)
0.113 [1][2][3]

25h
Pyrido[3,4-

d]pyrimidine

Acrylamide

derivative

HCC827

(Lung)
0.025 [4]

25h
Pyrido[3,4-

d]pyrimidine

Acrylamide

derivative
H1975 (Lung) 0.49 [4]

5b
Pyrazolo[1,5-

a]pyrimidine
Not Specified

MCF-7

(Breast)
16.61 (µg/ml)

5d
Pyrazolo[1,5-

a]pyrimidine
Not Specified

MCF-7

(Breast)
19.67 (µg/ml) [5]

5c
Pyrazolo[1,5-

a]pyrimidine
Not Specified

HepG-2

(Liver)
14.32 (µg/ml) [5]

5h
Pyrazolo[1,5-

a]pyrimidine
Not Specified

HepG-2

(Liver)
19.24 (µg/ml) [5]

10c
Pyrimidopyri

midine

Substituted

pyrazolyl

HCT-116

(Colon)

Close to

Doxorubicin

10c
Pyrimidopyri

midine

Substituted

pyrazolyl

MCF-7

(Breast)

Close to

Doxorubicin
[6]

10c
Pyrimidopyri

midine

Substituted

pyrazolyl

HEPG-2

(Liver)

Close to

Doxorubicin
[6]

Table 2: Kinase Inhibitory Activity of
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Compound ID Target Kinase IC50 (nM) Reference

14f FAK 35 [1][2][3]

TAE226 (Reference) FAK 5.5 [1]

Thienopyrimidine

Analog
VEGFR-2 3 [7]

Thienopyridine Analog VEGFR-2 1 [7]

25h EGFRL858R 1.7 [4]

25h EGFRL858R/T790M 23.3 [4]

Anilinopyrido[3,4-

d]pyrimidine (1)
EGFR 14.8 [8]

Anilinopyrido[3,4-

d]pyrimidine (22)
EGFR 0.1 [8]

Key Signaling Pathways Targeted by
Hydrazinopyrimidine Analogs
Hydrazinopyrimidine analogs often exert their anticancer effects by inhibiting key protein

kinases involved in cell proliferation, survival, and angiogenesis. The following diagrams

illustrate the signaling pathways of three major targets: Focal Adhesion Kinase (FAK), Vascular

Endothelial Growth Factor Receptor 2 (VEGFR-2), and Epidermal Growth Factor Receptor

(EGFR).
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Figure 1: Simplified FAK Signaling Pathway
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Figure 2: Simplified VEGFR-2 Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1347497#structure-activity-relationship-sar-of-
hydrazinopyrimidine-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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